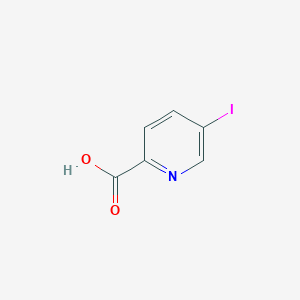

5-iodopyridine-2-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBWDGNMKCLMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70430971 | |

| Record name | 5-iodopyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32046-43-8 | |

| Record name | 5-iodopyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Iodopyridine-2-carboxylic Acid (CAS 32046-43-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodopyridine-2-carboxylic acid, also known as 5-iodopicolinic acid, is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, conferred by the presence of both a carboxylic acid and an iodine atom on the pyridine ring, make it a valuable precursor for the development of novel therapeutic agents and other functional molecules. The pyridine moiety is a common scaffold in numerous biologically active compounds, and the iodo and carboxylic acid functional groups provide reactive handles for a variety of chemical transformations.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of insulin-mimetic agents.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 32046-43-8 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₆H₄INO₂ | --INVALID-LINK-- |

| Molecular Weight | 249.01 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | Typically >95% | --INVALID-LINK--, --INVALID-LINK-- |

| SMILES | O=C(O)c1cccc(I)n1 | --INVALID-LINK-- |

| InChI | 1S/C6H4INO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10) | --INVALID-LINK-- |

| InChI Key | BUGFWXXZYXILQY-UHFFFAOYSA-N | --INVALID-LINK-- |

Spectroscopic Data (Predicted)

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm). The proton adjacent to the nitrogen and the carboxylic acid would likely be the most deshielded. The carboxylic acid proton would appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm). |

| ¹³C NMR | The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm). The carboxyl carbon would appear further downfield (δ > 160 ppm). |

| IR | A broad O-H stretch from the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. A strong C=O stretch from the carboxylic acid should be present around 1700-1730 cm⁻¹. C-I stretching vibrations are typically found in the fingerprint region below 600 cm⁻¹. |

| Mass Spec. | The molecular ion peak (M+) would be observed at m/z = 249. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). |

Synthesis

A common synthetic route to this compound involves the diazotization of 2-amino-5-iodopyridine, followed by hydrolysis of the diazonium salt. The starting material, 2-amino-5-iodopyridine, can be synthesized from 2-aminopyridine.

Experimental Protocol: Synthesis of 2-Amino-5-iodopyridine

This protocol is adapted from a patented method for the synthesis of 2-amino-5-iodopyridine.

Materials:

-

2-Aminopyridine

-

Iodine

-

Hydrogen Peroxide (30% solution)

-

Water

-

Ice

Procedure:

-

In a suitable reaction vessel, dissolve 2-aminopyridine in water.

-

With stirring, add iodine to the solution in portions.

-

After the addition of iodine is complete, maintain the reaction mixture at a controlled temperature for a specified period to ensure complete reaction.

-

Slowly add hydrogen peroxide solution dropwise to the reaction mixture.

-

After the addition of hydrogen peroxide, continue to stir the mixture at the same temperature for an additional period.

-

Upon completion of the reaction, heat the mixture to reflux for a short period.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid product by filtration and wash with ice-cold water.

-

Dry the product to obtain 2-amino-5-iodopyridine.

Experimental Protocol: Synthesis of this compound

This proposed protocol is based on standard methods for the conversion of an amino group on a pyridine ring to a carboxylic acid via a diazonium salt intermediate.

Materials:

-

2-Amino-5-iodopyridine

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Copper(I) cyanide (CuCN) (optional, for Sandmeyer reaction)

-

Sodium hydroxide (NaOH) or other base for hydrolysis

Procedure:

-

Diazotization:

-

Dissolve 2-amino-5-iodopyridine in a cold aqueous solution of sulfuric acid.

-

Cool the solution to below 5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for a period to ensure complete formation of the diazonium salt.

-

-

Conversion to Carboxylic Acid (via nitrile):

-

In a separate flask, prepare a solution of copper(I) cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution (Sandmeyer reaction).

-

Allow the reaction to warm to room temperature and then heat to drive the reaction to completion, which will yield 5-iodo-2-cyanopyridine.

-

Hydrolyze the resulting nitrile to the carboxylic acid by heating with an aqueous acid or base.

-

-

Work-up and Purification:

-

Neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Reactivity and Applications in Drug Discovery

The reactivity of this compound is primarily centered around the carboxylic acid group and the iodine atom. The carboxylic acid can undergo standard transformations such as esterification and amidation. The iodine atom is a versatile handle for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (or its ester derivative), an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃).

-

Add a suitable solvent system (e.g., a mixture of an organic solvent like 1,4-dioxane or toluene and water).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).

-

Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Application in the Development of Insulin-Mimetic Agents

A significant application of this compound is in the synthesis of metal complexes with potential therapeutic properties. Notably, its vanadium and zinc complexes have demonstrated insulin-mimetic activity.[1][2]

bis(5-iodopicolinato)oxovanadium(IV) (VO(IPA)₂): This complex has been shown to possess antidiabetic properties.[1] It enhances in vitro insulin-mimetic activity compared to its non-iodinated counterpart.[1] In vivo studies in diabetic rats have shown that it can normalize hyperglycemia.[1]

| Compound | In Vitro Insulin-Mimetic Activity (IC₅₀) | Reference |

| bis(5-iodopicolinato)oxovanadium(IV) | 0.45 mM | [1] |

| bis(picolinato)oxovanadium(IV) | 0.59 mM | [1] |

Zinc(II) Complexes: Zinc(II) complexes with picolinic acid derivatives have also been investigated for their insulinomimetic activities.[2] These complexes are thought to exert their effects by interacting with components of the insulin signaling pathway.[2]

Signaling Pathways and Mechanism of Action

The insulin-mimetic effects of vanadium and zinc complexes derived from this compound are believed to involve the modulation of the insulin signaling pathway.

Insulin Signaling Pathway

The binding of insulin to its receptor triggers a cascade of intracellular signaling events, ultimately leading to glucose uptake and utilization.

Caption: A simplified diagram of the insulin signaling pathway.

Proposed Mechanism of Vanadium and Zinc Complexes

Vanadium and zinc complexes are thought to mimic the effects of insulin by interacting with key components of this pathway. One of the primary proposed mechanisms is the inhibition of protein tyrosine phosphatases (PTPs), such as PTP1B, which are negative regulators of the insulin receptor.[3][4] By inhibiting these phosphatases, the phosphorylation state of the insulin receptor and its downstream targets is prolonged, thereby amplifying the insulin signal.

Caption: Proposed mechanism of action for insulin-mimetic metal complexes.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic and medicinal chemistry. Its utility in the synthesis of biologically active compounds, particularly insulin-mimetic metal complexes, highlights its potential in drug discovery and development. The ability to functionalize both the carboxylic acid and the iodo-substituted position provides chemists with a powerful tool for creating diverse molecular architectures with a range of therapeutic applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in addressing various medical needs.

References

- 1. Zinc and diabetes mellitus: understanding molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]

- 3. The Deficits of Insulin Signal in Alzheimer’s Disease and the Mechanisms of Vanadium Compounds in Curing AD [mdpi.com]

- 4. Insulin signal mimicry as a mechanism for the insulin-like effects of vanadium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Iodopyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodopyridine-2-carboxylic acid, a halogenated derivative of picolinic acid, serves as a crucial building block in the landscape of synthetic organic chemistry and drug discovery. Its unique structural features, combining the reactivity of an iodine substituent with the chelating and hydrogen bonding capabilities of a carboxylic acid on a pyridine scaffold, make it a versatile intermediate for the synthesis of a wide array of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and known applications, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a solid compound at room temperature. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₄INO₂ | [1] |

| Molecular Weight | 249.01 g/mol | [1] |

| CAS Number | 32046-43-8 | [1][2] |

| Appearance | White to tan powder or crystalline solid | [3] |

| Purity | Typically ≥95% | [1][4] |

| Storage Temperature | 2-8°C | [2] |

Synthesis

Experimental Protocol: Synthesis of 2-Amino-5-iodopyridine[3][5]

This synthesis is a well-documented iodination of 2-aminopyridine.

Materials:

-

2-Aminopyridine

-

Iodine

-

Hydrogen Peroxide (30% solution)

-

Deionized Water

-

Ice

Procedure:

-

Dissolve 2-aminopyridine in deionized water in a suitable reaction vessel.

-

With stirring, add iodine portion-wise to the solution. Maintain the reaction temperature as specified in the literature, typically around ambient to slightly elevated temperatures.

-

After the addition of iodine is complete, continue stirring for a specified period to ensure the completion of the initial reaction.

-

Carefully add hydrogen peroxide dropwise to the reaction mixture.

-

After the addition of hydrogen peroxide, the mixture is heated to reflux for a short period.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid product by filtration and wash with ice-cold water.

-

Dry the product, 2-amino-5-iodopyridine, under vacuum.

Proposed Experimental Protocol: Synthesis of this compound

Method 1: Via Diazotization and Hydrolysis

-

Diazotization: 2-amino-5-iodopyridine is dissolved in an aqueous acidic solution (e.g., sulfuric acid) and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

-

Hydrolysis: The resulting diazonium salt solution is then carefully heated. The diazonium group is replaced by a hydroxyl group, and subsequent oxidation under appropriate conditions would yield the carboxylic acid. Alternatively, direct conversion to the carboxylic acid might be achievable under specific Sandmeyer-type reaction conditions, though this is less common for direct carboxylation.

Method 2: Via Sandmeyer Reaction (Cyanation) and Hydrolysis

-

Diazotization: Prepare the diazonium salt of 2-amino-5-iodopyridine as described above.

-

Sandmeyer Reaction: The cold diazonium salt solution is added to a solution of copper(I) cyanide. This will replace the diazonium group with a nitrile group, yielding 5-iodo-2-cyanopyridine.

-

Hydrolysis: The resulting nitrile is then hydrolyzed to the carboxylic acid by heating with a strong acid or base.

The following diagram illustrates a logical workflow for the synthesis of this compound from 2-aminopyridine.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. A summary of the expected spectral data is provided in Table 2.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for the six carbon atoms, including the carboxyl carbon, the carbon bearing the iodine, and the other pyridine ring carbons. |

| FT-IR | Characteristic broad O-H stretch of the carboxylic acid, a strong C=O stretch, and absorptions corresponding to the pyridine ring vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 249.01, along with characteristic fragmentation patterns. |

Note: Actual spectral data can be found on platforms like ChemicalBook[5].

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential biological activities. The presence of the iodine atom allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents at the 5-position of the pyridine ring. The carboxylic acid moiety provides a handle for amide bond formation, esterification, or can act as a coordinating group for metal ions.

Derivatives of 5-iodopicolinic acid have shown promise in several therapeutic areas:

-

Antidiabetic Agents: It is used to prepare bis(5-iodopicolinato)oxovanadium(IV), which has demonstrated antidiabetic properties. The zinc(II) complex of 5-iodopicolinic acid also exhibits insulinomimetic activity[2].

-

Enzyme Inhibitors: Pyridine carboxylic acid derivatives are a well-established class of enzyme inhibitors. The pyridine ring can engage in π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid can coordinate with metal ions in enzyme active sites, enhancing binding affinity[6][7].

-

Antimicrobial and Antiviral Agents: The pyridine carboxylic acid scaffold is present in numerous antimicrobial and antiviral drugs. The ease of substitution on the pyridine ring allows for the fine-tuning of activity and selectivity[7].

The following diagram illustrates the logical relationship of how the structural features of this compound contribute to its utility in drug development.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its well-defined chemical properties and reactivity, particularly the presence of both an iodo and a carboxylic acid group on a pyridine ring, provide chemists with a powerful tool for the construction of novel molecules with a wide range of potential therapeutic applications. Further research into its direct biological activities and the development of optimized synthetic protocols will undoubtedly expand its utility in the scientific community.

References

- 1. synchem.de [synchem.de]

- 2. This compound | 32046-43-8 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound [sobekbio.com]

- 5. This compound(32046-43-8) 1H NMR spectrum [chemicalbook.com]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-iodopyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for 5-iodopyridine-2-carboxylic acid in various solvents. The solubility of a compound is a critical physicochemical property, and its experimental determination is essential for various applications in research and development. The following sections provide detailed methodologies to enable researchers to determine this data in their own laboratory settings.

Experimental Protocols for Solubility Determination

The solubility of a solid compound in a liquid solvent can be determined using several methods. The gravimetric method is a straightforward and widely used technique that relies on the accurate measurement of mass.[1][2][3][4]

2.1. Gravimetric Method for Determining Solubility

Objective: To determine the mass of this compound that dissolves in a specific volume of a solvent at a given temperature to form a saturated solution.

Materials and Apparatus:

-

This compound

-

Selected solvent (e.g., water, ethanol, methanol, acetone)

-

Analytical balance

-

Conical flask or sealed vessel

-

Thermostatic bath or incubator

-

Filtration apparatus (e.g., filter paper and funnel, or syringe filter)

-

Oven

-

Desiccator

-

Pipette

-

Stirring device (e.g., magnetic stirrer and stir bar)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a conical flask. The presence of undissolved solid is necessary to ensure the solution is saturated.[1][2]

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic bath set to the desired temperature and stir the mixture for a sufficient period to reach equilibrium. The time required to reach equilibrium should be determined experimentally but is often in the range of 24-48 hours.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

-

Carefully filter the supernatant to remove all undissolved solid particles. It is crucial to maintain the temperature of the solution during filtration to prevent precipitation or further dissolution.

-

-

Mass Determination:

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporation dish.

-

Record the total weight of the dish and the filtrate.

-

Carefully evaporate the solvent in an oven at a temperature below the decomposition point of this compound.

-

Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dry solid residue.

-

Repeat the drying and weighing steps until a constant mass is obtained.[1][2]

-

Calculation of Solubility:

The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Mass of dissolved solid (g): (Mass of dish + solid residue) - (Mass of empty dish)

-

Volume of filtrate taken (mL): The volume pipetted in step 3.

-

Solubility ( g/100 mL): (Mass of dissolved solid / Volume of filtrate taken) x 100

Potential Application Workflow: Enzyme Inhibition Screening

Pyridine carboxylic acid derivatives are recognized for their potential as enzyme inhibitors and are utilized in the development of therapeutic agents.[5][6][7][8] The following diagram illustrates a general workflow for screening compounds like this compound as potential enzyme inhibitors.

Caption: A generalized workflow for screening potential enzyme inhibitors.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmajournal.net [pharmajournal.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]

- 5. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pKa Value of 5-Iodopyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acid dissociation constant (pKa) of 5-iodopyridine-2-carboxylic acid, a key parameter for understanding its physicochemical properties in drug discovery and development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from related substituted pyridine-2-carboxylic acids to establish a well-reasoned estimation. Furthermore, it details the standard experimental protocols for pKa determination.

Introduction to this compound and the Significance of pKa

This compound, also known as 5-iodopicolinic acid, is a halogenated derivative of pyridine-2-carboxylic acid (picolinic acid). It serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. The acidity of the carboxylic acid group, quantified by its pKa value, is a critical determinant of the molecule's behavior in biological systems. It influences solubility, membrane permeability, and the nature of interactions with biological targets. An accurate understanding of the pKa is therefore essential for formulation development, ADME (absorption, distribution, metabolism, and excretion) profiling, and rational drug design.

pKa Values of 5-Substituted Pyridine-2-carboxylic Acids

The following table summarizes the pKa values for a series of 5-substituted pyridine-2-carboxylic acids.

| Substituent (at 5-position) | Compound Name | pKa Value | Notes |

| -H | Pyridine-2-carboxylic acid | 5.32 | Experimental value for the parent compound, picolinic acid. |

| -Cl | 5-Chloropyridine-2-carboxylic acid | ~3.41 | Predicted value. The electron-withdrawing nature of chlorine increases the acidity compared to the unsubstituted acid. |

| -Br | 5-Bromopyridine-2-carboxylic acid | ~3.41 | Predicted value. Bromine, being a halogen, is also electron-withdrawing and is expected to have a similar acid-strengthening effect as chlorine. |

| -I | This compound | ~3.5 | Estimated value. Based on the trend of halogen substituents, the pKa is expected to be in a similar range to the chloro and bromo derivatives. Iodine is the least electronegative of these halogens, which might suggest a slightly higher pKa. |

| -NO₂ | 5-Nitropyridine-2-carboxylic acid | < 3.0 | The nitro group is a very strong electron-withdrawing group, leading to a significant increase in acidity and thus a much lower pKa value compared to the parent acid. A precise experimental value is not readily available but is expected to be substantially lower than the halo-derivatives. |

Logical Relationship of Substituent Effects on Acidity

The following diagram illustrates the influence of the substituent at the 5-position on the acidity of the carboxylic acid group. Electron-withdrawing groups pull electron density away from the carboxylate group, stabilizing the conjugate base and thereby increasing the acidity of the parent molecule.

In-Depth Technical Guide: 5-Iodopyridine-2-carboxylic Acid and its Derivatives in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-iodopyridine-2-carboxylic acid, a versatile heterocyclic compound, and its applications in research and drug development. This document details its chemical properties, synthesis, and its role as a precursor in the development of biologically active molecules, particularly in the context of insulin-mimetic vanadium complexes.

Chemical Identity and Synonyms

This compound is a halogenated derivative of picolinic acid. Its chemical structure and key identifiers are presented below.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 5-Iodopicolinic acid, 5-Iodo-2-pyridinecarboxylic acid, 2-Pyridinecarboxylic acid, 5-iodo- |

| CAS Number | 32046-43-8 |

| Molecular Formula | C₆H₄INO₂ |

| Molecular Weight | 249.01 g/mol |

| SMILES | O=C(O)c1ncccc1I |

| InChI Key | VHBWDGNMKCLMCB-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Purity | ≥95% | [1][2] |

| Storage Temperature | Refrigerator | [1] |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through the following sequence of reactions:

-

Iodination of 2-Aminopyridine: The initial step involves the direct iodination of 2-aminopyridine to produce 2-amino-5-iodopyridine.[6][7]

-

Diazotization and Hydrolysis (Sandmeyer-type reaction): The amino group of 2-amino-5-iodopyridine is converted to a diazonium salt, which is then hydrolyzed to yield 5-iodo-2-hydroxypyridine.[3][4][8]

-

Oxidation: The final step involves the oxidation of the hydroxymethyl group (if the starting material was 2-amino-5-iodomethylpyridine) or direct oxidation of the pyridine ring to introduce the carboxylic acid functionality at the 2-position.

The following diagram illustrates the proposed logical workflow for the synthesis.

Applications in Research and Drug Discovery

This compound serves as a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. Its derivatives have been explored for various biological activities.

Insulin-Mimetic Vanadium Complexes

A significant area of research involving picolinic acid derivatives is the development of vanadium complexes with insulin-mimetic properties.[9][10] Vanadium compounds have been shown to exhibit insulin-like effects, making them potential therapeutic agents for diabetes.[11] Complexes of vanadyl ions with picolinate ligands, including halogenated derivatives, have been synthesized and evaluated for their ability to mimic the action of insulin.[12]

Quantitative Data on Insulin-Mimetic Activity

While specific data for vanadium complexes of this compound are not extensively reported, studies on related picolinate complexes provide insights into their potential efficacy. For instance, the intraperitoneal administration of VO(pic)₂·H₂O at a dose of 0.06 mmol/kg resulted in a significant lowering of plasma glucose in diabetic animal models.[12]

| Compound | Dose | Effect | Animal Model |

| VO(pic)₂·H₂O | 0.06 mmol/kg (i.p.) | Significant plasma glucose lowering | Diabetic rats |

| Vanadium complexes | various | Stimulate glycogen synthesis, increase GLUT-4 transporters | In vitro/In vivo |

Signaling Pathway of Insulin-Mimetic Vanadium Complexes

Vanadium compounds are known to act as inhibitors of protein tyrosine phosphatases (PTPs), which are negative regulators of the insulin signaling pathway.[9][11] By inhibiting PTPs, vanadium complexes can enhance the phosphorylation of key proteins in the insulin signaling cascade, thereby mimicking the effects of insulin.

The binding of insulin to the insulin receptor (IR) triggers its autophosphorylation and the subsequent phosphorylation of insulin receptor substrate (IRS) proteins. This initiates a downstream signaling cascade involving the PI3K/Akt pathway, which ultimately leads to the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake. Vanadium complexes are believed to enhance this pathway by inhibiting PTPs that would otherwise dephosphorylate the activated IR and IRS proteins.

The following diagram illustrates the proposed mechanism of action for insulin-mimetic vanadium complexes.

Experimental Protocols

In Vitro Assay for Insulin-Mimetic Activity

This protocol describes a general method for evaluating the insulin-mimetic activity of compounds by measuring their effect on glucose uptake in adipocytes. This is a common method used to screen for potential anti-diabetic agents.[1][2][13]

Experimental Workflow

Detailed Methodology

-

Cell Culture: Culture 3T3-L1 pre-adipocytes in DMEM supplemented with 10% fetal bovine serum. Differentiate the cells into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

-

Serum Starvation: Prior to the assay, starve the mature adipocytes in serum-free DMEM for 2-4 hours.

-

Compound Incubation: Treat the cells with varying concentrations of the test compound (e.g., a vanadium complex of this compound), a positive control (e.g., 100 nM insulin), and a vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes).

-

Glucose Uptake Assay: Initiate glucose uptake by adding a Krebs-Ringer-HEPES buffer containing a labeled glucose analog, such as 2-deoxy-D-[³H]glucose or a fluorescent glucose analog. Incubate for a short period (e.g., 5-10 minutes).

-

Cell Lysis: Stop the uptake by washing the cells with ice-cold PBS. Lyse the cells with a suitable lysis buffer (e.g., containing 0.1% SDS).

-

Measurement: If using a radiolabeled glucose analog, measure the radioactivity in the cell lysates using a scintillation counter. If using a fluorescent analog, measure the fluorescence using a plate reader.

-

Data Analysis: Normalize the glucose uptake to the protein concentration in each well. Express the results as a percentage of the maximal insulin-stimulated glucose uptake.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its use in the development of insulin-mimetic vanadium complexes highlights its importance in medicinal chemistry and drug discovery. The information and protocols provided in this guide are intended to support researchers in their efforts to explore the full potential of this and related compounds. Further research is warranted to establish detailed synthetic protocols and to fully elucidate the biological activities and mechanisms of action of its derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. nbinno.com [nbinno.com]

- 7. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 8. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. [Insulin-mimetic property of vanadium compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fda.gov [fda.gov]

5-iodopicolinic acid chemical structure

An In-depth Technical Guide to 5-Iodopicolinic Acid

Introduction

5-Iodopicolinic acid, also known by its IUPAC name 5-iodo-2-pyridinecarboxylic acid, is a halogenated derivative of picolinic acid.[1][2] As an organic iodine compound, it serves as a valuable intermediate in the synthesis of more complex, biologically active molecules.[3] Its structural features, combining a pyridine ring with a carboxylic acid and an iodine atom, make it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, properties, relevant experimental protocols, and insights into the biological activities of its parent compound, picolinic acid.

Chemical Structure and Properties

5-Iodopicolinic acid is a derivative of pyridine with a carboxylic acid group at the 2-position and an iodine atom at the 5-position.[1][2] The presence of the electron-withdrawing iodine atom and the carboxylic acid group on the pyridine ring influences its chemical reactivity and physical properties.

Physicochemical Properties

A summary of the key quantitative data for 5-iodopicolinic acid is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 32046-43-8 | [1][2][4] |

| Molecular Formula | C6H4INO2 | [2][5] |

| Molecular Weight | 249.01 g/mol | [1][2] |

| IUPAC Name | 5-iodo-2-pyridinecarboxylic acid | [1] |

| Synonyms | 5-Iodopyridine-2-carboxylic acid | [2] |

| Physical Form | Solid | [1] |

| Purity | ≥95% | [1] |

| Storage Temperature | 2-8°C (Refrigerator), Keep in dark place, sealed in dry | [1][5] |

| InChI | 1S/C6H4INO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10) | [1] |

| InChIKey | VHBWDGNMKCLMCB-UHFFFAOYSA-N | [1] |

| SMILES | OC(=O)c1ncccc1I | [5] |

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific research. While specific protocols for 5-iodopicolinic acid are not extensively detailed in the provided search results, methodologies for closely related compounds and relevant biological assays can be outlined.

Illustrative Synthesis of an Iodinated Picolinic Acid

The synthesis of iodinated picolinic acids often involves multiple steps starting from picolinic acid. The following is a representative protocol for the synthesis of the related isomer, 4-iodopicolinic acid, which illustrates the general chemical transformations that could be adapted for the 5-iodo isomer.[6]

Protocol: Synthesis of 4-Iodopicolinic Acid [6]

-

Step 1: Formation of Picolinoyl Chloride Hydrochloride. Picolinic acid (1.0 eq) is added in portions to a solution of thionyl chloride (SOCl2, ~5 eq) and a catalytic amount of dimethylformamide (DMF). The mixture is heated, for instance at 72°C, for approximately 21 hours.

-

Step 2: Esterification to form Methyl 4-chloropicolinate Hydrochloride. The resulting mixture is treated with methanol in toluene at room temperature.

-

Step 3: Halogen Exchange to form 4-Iodopicolinic Acid. The chlorinated intermediate is treated with hydroiodic acid (HI) and hypophosphorous acid (H3PO2) and heated at elevated temperatures (e.g., 107°C) for several hours to yield 4-iodopicolinic acid.

-

Purification: The final product is typically purified through filtration and washing, and its structure is confirmed by spectroscopic methods such as NMR.

In Vitro Antimicrobial Activity Assay

The parent compound, picolinic acid, has been studied for its antimicrobial properties, particularly against Mycobacterium avium complex.[7] A general protocol to assess the antimycobacterial activity of a compound like 5-iodopicolinic acid is the broth microdilution method.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: A standardized suspension of the mycobacterial strain is prepared in an appropriate broth medium (e.g., Middlebrook 7H9). The turbidity is adjusted to match a 0.5 McFarland standard.

-

Serial Dilution: The test compound (5-iodopicolinic acid) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared mycobacterial suspension. Positive (no drug) and negative (no bacteria) controls are included.

-

Incubation: The plate is sealed and incubated under appropriate conditions (e.g., 37°C for several days to weeks, depending on the mycobacterial species).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth. This can be assessed visually or by using a growth indicator like resazurin.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by 5-iodopicolinic acid are limited, research on its parent compound, picolinic acid, and other related phenolic acids provides valuable insights into potential biological activities.

Modulation of Cellular Senescence and Eryptosis

Picolinic acid, an endogenous metabolite of tryptophan, has been shown to trigger cellular senescence in red blood cells.[8] This effect is reportedly mediated through the stimulation of the NOS/p38 MAPK/CK1α/MLKL signaling pathway.[8] This pathway involves a cascade of protein kinases that ultimately leads to eryptosis, a form of programmed cell death in red blood cells, characterized by phosphatidylserine externalization and cell shrinkage.[8]

Potential Interaction with Notch Signaling

Phenolic acids, a broad class of compounds that includes the picolinic acid backbone, have been investigated for their effects on various signaling pathways, including the Notch pathway.[9] The Notch signaling pathway is a highly conserved cell-to-cell communication system crucial for processes like cell proliferation, differentiation, and apoptosis.[9] Aberrant Notch signaling is implicated in several cancers.[9] Some bioactive compounds can inhibit this pathway by downregulating the expression of Notch receptors and ligands, thereby preventing the release of the Notch intracellular domain (NICD) and subsequent gene transcription.[9] Given its structure, 5-iodopicolinic acid could potentially be explored for similar modulatory effects.

Conclusion

5-Iodopicolinic acid is a key chemical intermediate with well-defined physicochemical properties. While specific biological data for this compound is sparse, the known activities of its parent molecule, picolinic acid, suggest potential roles in modulating cellular pathways related to senescence and microbial growth. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the synthesis and therapeutic potential of 5-iodopicolinic acid and its derivatives. Further investigation is warranted to elucidate its specific biological functions and mechanism of action.

References

- 1. 5-Iodopicolinic acid | 32046-43-8 [sigmaaldrich.com]

- 2. parchem.com [parchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5-Iodopicolinic acid | CAS#:32046-43-8 | Chemsrc [chemsrc.com]

- 5. 32046-43-8|5-Iodopicolinic acid|BLD Pharm [bldpharm.com]

- 6. irl.umsl.edu [irl.umsl.edu]

- 7. Activity of picolinic acid in combination with the antiprotozoal drug quinacrine against Mycobacterium avium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Picolinic acid, a tryptophan metabolite, triggers cellular senescence by targeting NOS/p38 MAPK/CK1α/MLKL signaling and metabolic exhaustion in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction between Notch signaling pathway and bioactive compounds and its intervention on cancer - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Utility of 5-Iodopyridine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the commercial availability, key chemical properties, and synthetic applications of 5-iodopyridine-2-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research. The strategic placement of the iodine atom and the carboxylic acid group on the pyridine ring makes it a versatile precursor for a variety of chemical transformations, particularly in the construction of complex molecular architectures through cross-coupling reactions.

Commercial Availability

This compound is commercially available from a range of chemical suppliers. The typical purity offered is 95% or higher. It is advisable to consult specific supplier documentation for detailed specifications and lot-to-lot variability.

Table 1: Commercial Supplier Information

| Supplier Example | Purity | CAS Number | Notes |

| ChemicalBook | 98% - 99% | 32046-43-8 | Aggregates multiple suppliers.[1] |

| Synchem | 95% | 32046-43-8 | Available for synthesis on demand.[2] |

| Sobekbio Biosciences | 96% | 32046-43-8 | - |

Table 2: Physicochemical and Safety Data

| Property | Value | Source |

| Molecular Formula | C₆H₄INO₂ | [2] |

| Molecular Weight | 249.01 g/mol | [2] |

| CAS Number | 32046-43-8 | [1][2][3] |

| Appearance | Off-white to yellow solid | Inferred from similar compounds |

| Melting Point | Not consistently reported | - |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. | Inferred from general laboratory practice |

| Key Hazards | Refer to the Safety Data Sheet (SDS) from the supplier. General hazards for similar compounds include skin, eye, and respiratory irritation. | Inferred from SDS of related compounds |

Synthetic Applications and Experimental Protocols

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] Its utility primarily stems from the presence of the iodo group, which readily participates in transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, the iodine atom serves as an efficient leaving group for coupling with a wide range of boronic acids or their derivatives. This reaction enables the introduction of various aryl, heteroaryl, or alkyl substituents at the 5-position of the pyridine ring.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for similar substrates. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, toluene, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas.

-

Add the solvent and the palladium catalyst to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Synthesis of this compound

While commercially available, understanding the synthetic routes to this compound can be valuable for process development and impurity profiling. The synthesis of halogenated pyridine carboxylic acids can be challenging and may involve multiple steps. A plausible synthetic route can be envisioned starting from more readily available pyridine derivatives.

One potential synthetic pathway could involve the iodination of a suitable pyridine-2-carboxylic acid precursor. For example, starting from 2-aminopyridine, a sequence of diazotization followed by iodination (Sandmeyer-type reaction) and subsequent oxidation of a methyl group or hydrolysis of a nitrile at the 2-position could yield the target molecule. A related synthesis for 2-amino-5-iodopyridine involves the direct iodination of 2-aminopyridine.[5]

Visualizing Synthetic Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

References

Spectral Data Analysis of 5-Iodopyridine-2-Carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 5-iodopyridine-2-carboxylic acid, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Data Presentation

The following tables summarize the key spectral data for this compound. These values are predicted based on established spectroscopic principles and data from analogous compounds, providing a reliable reference for researchers.

Table 1: ¹H NMR Spectral Data (Predicted)

Solvent: DMSO-d₆, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~8.60 | d | ~2.0 | 1 | H-6 |

| ~8.25 | dd | ~8.0, 2.0 | 1 | H-4 |

| ~7.90 | d | ~8.0 | 1 | H-3 |

| ~13.50 | br s | - | 1 | -COOH |

Table 2: ¹³C NMR Spectral Data (Predicted)

Solvent: DMSO-d₆, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (Carboxylic Acid) |

| ~155.0 | C-6 |

| ~150.0 | C-2 |

| ~145.0 | C-4 |

| ~125.0 | C-3 |

| ~95.0 | C-5 (Iodo-substituted) |

Table 3: Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid, H-bonded) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid Dimer) |

| ~1600, ~1570 | Medium | C=C and C=N stretching (Pyridine ring) |

| ~1300 | Medium | C-O stretch |

| ~900 | Medium | O-H bend (out-of-plane) |

| Below 800 | Medium-Strong | C-I stretch, C-H bending |

Table 4: Mass Spectrometry Data (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 249 | High | [M]⁺ (Molecular Ion) |

| 232 | Moderate | [M-OH]⁺ |

| 204 | Moderate | [M-COOH]⁺ |

| 122 | Moderate | [M-I]⁺ |

| 76 | High | [C₅H₄N]⁺ (Pyridine fragment) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above. These protocols are based on standard laboratory practices and can be adapted for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrumentation: A 400 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.

-

¹H NMR Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used for the ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 200-250 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically necessary to obtain a spectrum with adequate signal-to-noise.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a solid, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Introduction: For a solid sample like this compound, direct insertion probe analysis is a suitable method for Electron Ionization (EI) mass spectrometry. A small amount of the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source of the mass spectrometer.

-

Ionization: In the ion source, the sample is heated to induce vaporization and then bombarded with a high-energy electron beam (typically 70 eV). This process causes the molecule to lose an electron, forming a molecular ion ([M]⁺), which can then undergo fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Methodological & Application

Synthesis of 5-Iodopyridine-2-Carboxylic Acid: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 5-iodopyridine-2-carboxylic acid, a key building block in pharmaceutical and materials science research. The protocols outlined herein are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable heterocyclic intermediate utilized in the synthesis of a wide range of functional molecules. Its structure, featuring a pyridine ring substituted with both an iodo and a carboxylic acid group, allows for diverse chemical modifications. The iodine atom serves as a versatile handle for cross-coupling reactions, enabling the formation of complex molecular architectures, while the carboxylic acid moiety provides a site for amide bond formation and other derivatizations. This compound is of particular interest in the development of novel therapeutic agents and functional materials.

Synthetic Strategy Overview

The recommended synthetic route for this compound is a two-step process commencing with the commercially available and readily prepared 2-amino-5-iodopyridine. This strategy involves:

-

Sandmeyer Cyanation: Conversion of the amino group of 2-amino-5-iodopyridine to a nitrile group to form 5-iodopyridine-2-carbonitrile.

-

Hydrolysis: Conversion of the nitrile group of 5-iodopyridine-2-carbonitrile to a carboxylic acid to yield the final product, this compound.

This approach is advantageous due to the accessibility of the starting material and the generally reliable nature of the individual reactions.

Data Presentation

The following tables summarize the key reagents and expected outcomes for the synthesis of this compound.

Table 1: Reagents for the Synthesis of this compound

| Step | Starting Material | Key Reagents | Solvent |

| 1. Sandmeyer Cyanation | 2-Amino-5-iodopyridine | Sodium nitrite, Hydrochloric acid, Copper(I) cyanide | Water |

| 2. Hydrolysis | 5-Iodopyridine-2-carbonitrile | Sodium hydroxide or Hydrochloric acid | Water/Ethanol |

Table 2: Expected Yields and Product Characteristics

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |

| 5-Iodopyridine-2-carbonitrile | C₆H₃IN₂ | 229.01 | 60-80 | Off-white to yellow solid |

| This compound | C₆H₄INO₂ | 249.01 | 70-90 (from nitrile) | White to off-white solid |

Experimental Protocols

Protocol 1: Synthesis of 5-Iodopyridine-2-carbonitrile via Sandmeyer Reaction

This protocol details the conversion of 2-amino-5-iodopyridine to 5-iodopyridine-2-carbonitrile.

Materials and Reagents:

-

2-Amino-5-iodopyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Potassium Cyanide (KCN) (optional, to aid dissolution of CuCN)

-

Deionized Water

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flasks

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Diazotization:

-

In a round-bottom flask, suspend 2-amino-5-iodopyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and deionized water.

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) in deionized water. If solubility is an issue, a minimal amount of potassium cyanide can be added to facilitate dissolution.

-

Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to drive the reaction to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with dichloromethane (3 x volume of aqueous phase).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-iodopyridine-2-carbonitrile.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Protocol 2: Hydrolysis of 5-Iodopyridine-2-carbonitrile to this compound

This protocol describes the hydrolysis of the nitrile intermediate to the final carboxylic acid product. Both acidic and basic hydrolysis methods are viable.

Method A: Acidic Hydrolysis

Materials and Reagents:

-

5-Iodopyridine-2-carbonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Sodium Hydroxide (NaOH) solution (for pH adjustment)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, combine 5-iodopyridine-2-carbonitrile (1.0 eq) and a 6 M solution of hydrochloric acid.

-

Heat the mixture to reflux using a heating mantle and maintain reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully adjust the pH of the solution to approximately 3-4 with a concentrated sodium hydroxide solution. The product will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold deionized water.

-

Dry the product under vacuum to afford this compound.

-

Method B: Basic Hydrolysis

Materials and Reagents:

-

5-Iodopyridine-2-carbonitrile

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Deionized Water

-

Hydrochloric Acid (HCl) solution (for pH adjustment)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 5-iodopyridine-2-carbonitrile (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0-3.0 eq).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with deionized water.

-

Carefully acidify the solution to a pH of 3-4 with a hydrochloric acid solution. The product will precipitate.

-

Cool the mixture in an ice bath to complete the precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water.

-

Dry the product under vacuum to yield this compound.

-

Mandatory Visualizations

Application Notes and Protocols for 5-iodopyridine-2-carboxylic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodopyridine-2-carboxylic acid is a versatile heterocyclic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its strategic functionalization, featuring a carboxylic acid at the 2-position and an iodine atom at the 5-position, allows for a diverse range of chemical transformations. The pyridine core is a prevalent scaffold in numerous pharmaceuticals, and the iodo and carboxylic acid moieties serve as convenient handles for introducing molecular complexity.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Furthermore, it explores the application of derivatives of this building block as kinase inhibitors in drug discovery.

Key Applications in Organic Synthesis

The reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Synthesis of 5-Arylpyridine-2-carboxylic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and boronic acids or esters.[2] In the context of this compound, this reaction enables the synthesis of 5-arylpyridine-2-carboxylic acids, which are important scaffolds in medicinal chemistry.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (4-10 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

-

Anhydrous 1,4-dioxane or a mixture of toluene and water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

-

Add the base (e.g., K₃PO₄, 3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

-

Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the aqueous layer and extract it with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylpyridine-2-carboxylic acid.[3]

Quantitative Data for Analogous Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Bromo-5-methylpyridin-4-amine | Phenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ | Isopropanol/Water | Reflux | 85 | [3] |

| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 100 | 92 | [4] |

| 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/Water | 80 | 90 | [5] |

Sonogashira Coupling: Synthesis of 5-Alkynylpyridine-2-carboxylic Acids

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to 5-alkynylpyridine-2-carboxylic acids.[6] These products are valuable intermediates in the synthesis of pharmaceuticals and organic materials.[5]

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

-

Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

-

Add the anhydrous solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 2.5 mmol) via syringe.

-

Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.

-

After completion, dilute the mixture with an organic solvent and water.

-

Separate the organic layer, and extract the aqueous layer.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography on silica gel.[5]

Quantitative Data for Analogous Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 5-Bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | THF | RT | 88 | [5] |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | Toluene | 50 | 95 | [2] |

| 4-Iodoanisole | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPEA | DMF | 60 | 91 | [7] |

Buchwald-Hartwig Amination: Synthesis of 5-Aminopyridine-2-carboxylic Acid Derivatives

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[8] This reaction allows for the synthesis of various N-substituted 5-aminopyridine-2-carboxylic acid derivatives.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Primary or secondary amine (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2-4 mol%) or Pd₂(dba)₃ (1-2 mol%)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or other suitable phosphine ligand (4-8 mol%)

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 - 2.0 equivalents)

-

Anhydrous Toluene or 1,4-Dioxane

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

-

Add this compound (1.0 mmol) and the amine (1.2 mmol).

-

Evacuate and backfill the tube with an inert gas (repeat this cycle three times).

-

Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by flash column chromatography.[9]

Quantitative Data for Analogous Buchwald-Hartwig Amination Reactions

| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 5-Iodofuran-2-amine | Benzylamine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | ~90 (representative) | [9] |

| 4-Bromoanisole | Morpholine | (NHC)Pd(allyl)Cl (1) | - | NaOtBu | Toluene | 100 | 90 | [10] |

| 3-Bromopyridine-D4 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 85 | [11] |

Application in Drug Discovery: Kinase Inhibitors

Pyridine-based molecules are prominent in drug discovery, and derivatives of this compound can be elaborated into potent enzyme inhibitors.[12] Kinases are a major class of drug targets, particularly in oncology, and substituted pyridines have been successfully developed as kinase inhibitors.[13][14] For example, cyanopyridone derivatives have shown dual inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are key targets in cancer therapy.[15]

Signaling Pathway Inhibition

The diagram below illustrates the general mechanism by which a kinase inhibitor, potentially synthesized from a this compound scaffold, can block signaling pathways involved in cell proliferation and survival.

Caption: Inhibition of VEGFR-2 and HER-2 signaling pathways.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis of diverse pyridine derivatives starting from this compound using the cross-coupling reactions described.

Caption: General synthetic routes from the core building block.

References

- 1. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Iodopyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Pyridine derivatives are key structural motifs in a vast number of pharmaceuticals, and their functionalization is a central theme in drug discovery. 5-Iodopyridine-2-carboxylic acid is a valuable building block that allows for the introduction of diverse aryl and heteroaryl substituents at the 5-position of the pyridine ring, leading to novel compounds with potential therapeutic applications. The resulting 5-arylpyridine-2-carboxylic acids are scaffolds of significant interest, with demonstrated activities as, for example, cell cycle inhibitors.[1]

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The presence of both an electron-deficient pyridine ring and a carboxylic acid functionality presents unique challenges, including potential catalyst inhibition. Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols are recommended starting points for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific arylboronic acids.

Protocol 1: General Procedure

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-